1-Methyl-2-pyrrolyl-(2-naphthyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-pyrrolyl-(2-naphthyl)methanol is an organic compound with the molecular formula C16H15NO and a molecular weight of 237.3 g/mol This compound is characterized by the presence of a pyrrole ring substituted with a methyl group and a naphthyl group attached to a methanol moiety
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-pyrrolyl-(2-naphthyl)methanol typically involves the reaction of 1-methylpyrrole with 2-naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1-Methyl-2-pyrrolyl-(2-naphthyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrrole or naphthyl rings are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-pyrrolyl-(2-naphthyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-pyrrolyl-(2-naphthyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-pyrrolyl-(2-naphthyl)methanol can be compared with other similar compounds such as:
1-Methyl-2-pyrrolyl-(1-naphthyl)methanol: Differing in the position of the naphthyl group, this compound may exhibit different chemical and biological properties.
2-Methyl-1-pyrrolyl-(2-naphthyl)methanol: The position of the methyl group on the pyrrole ring is different, which can influence the compound’s reactivity and applications.
Eigenschaften
Molekularformel |
C16H15NO |
---|---|
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
(1-methylpyrrol-2-yl)-naphthalen-2-ylmethanol |
InChI |
InChI=1S/C16H15NO/c1-17-10-4-7-15(17)16(18)14-9-8-12-5-2-3-6-13(12)11-14/h2-11,16,18H,1H3 |
InChI-Schlüssel |
QWUVBEIVXNWPJI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1C(C2=CC3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.